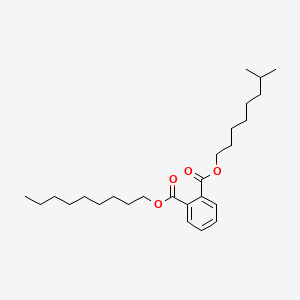

Isononyl nonyl phthalate

Description

Properties

CAS No. |

98088-97-2 |

|---|---|

Molecular Formula |

C26H42O4 |

Molecular Weight |

418.6 g/mol |

IUPAC Name |

2-O-(7-methyloctyl) 1-O-nonyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C26H42O4/c1-4-5-6-7-8-10-15-20-29-25(27)23-18-13-14-19-24(23)26(28)30-21-16-11-9-12-17-22(2)3/h13-14,18-19,22H,4-12,15-17,20-21H2,1-3H3 |

InChI Key |

FPSWXWPCCZQQSP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C |

Origin of Product |

United States |

Isononyl Nonyl Phthalate Dinp in Environmental Science: an Academic Overview

Contextualization within Phthalate (B1215562) Ester Research

Phthalate esters, or phthalates, represent a class of synthetic chemicals widely employed to enhance the flexibility and workability of plastics. researchgate.net The scientific and regulatory focus on this class of compounds intensified due to concerns surrounding low molecular weight phthalates, most notably Di-(2-ethylhexyl) phthalate (DEHP). tandfonline.comelsevierpure.com Extensive research linked DEHP to endocrine-disrupting activities, prompting regulatory actions and a search for alternatives. tandfonline.comelsevierpure.commdpi.com

This context drove the chemical industry to shift towards higher molecular weight phthalates, such as DINP and Di-isodecyl phthalate (DIDP), which were perceived to have a more favorable toxicological profile. tandfonline.comelsevierpure.comresearchgate.net As a result, DINP became one of the primary replacements for DEHP in many PVC products. ipicyt.edu.mx The fundamental difference in research focus stems from the alkyl chain length; the effects of phthalate esters on key events related to androgen insufficiency appear to be structure-dependent and related to the length and nature of their alkyl chains. canada.cacanada.ca The academic inquiry into DINP, therefore, is rooted in its role as a substitute, examining whether it successfully mitigates the concerns associated with its predecessors or presents a case of "regrettable substitution". mdpi.com

Table 1: General Properties of Diisononyl Phthalate (DINP) This table is interactive. You can sort and filter the data.

| Property | Value |

|---|---|

| Chemical Formula | C26H42O4 |

| Molar Mass | 418.6 g/mol |

| Appearance | Oily colorless liquid |

| Primary Use | Plasticizer for PVC |

| Flash Point | 221 °C (430 °F) |

| Autoignition Temp. | 380 °C (716 °F) |

Academic Trajectory of DINP as an Alternative Plasticizer

The academic trajectory of DINP began with its positioning as a safer alternative to DEHP, leading to its widespread commercial use. mdpi.comresearchgate.net Consequently, scientific research initially focused on confirming its lower toxicity potential compared to legacy phthalates. However, as the production and use of DINP increased, its environmental presence became a significant area of study. Research has demonstrated the widespread occurrence of DINP in various environmental compartments, including indoor air and dust, surface water, sediment, and soil. tandfonline.comelsevierpure.comepa.gov Studies often report higher concentrations in indoor environments, a direct consequence of its use in building materials, flooring, and consumer goods. tandfonline.comelsevierpure.comresearchgate.net

The focus of environmental science research then shifted to understanding DINP's fate, transport, and degradation. cdc.gov Due to its chemical properties, such as low water solubility, DINP released into the environment tends to adsorb onto sediment and soil. canada.caepa.gov In aquatic systems, it is primarily found in sediment rather than dissolved in the water column. canada.ca

A significant body of research has investigated the biodegradation of DINP. Studies have shown that DINP is considered readily biodegradable under most aquatic and terrestrial conditions. epa.gov The biodegradation pathway typically involves an initial transformation from the diester form to the monoester, monoisononyl phthalate (MIP), and subsequently to phthalic acid before ultimate degradation. epa.govnih.gov Specific microorganisms have been identified that can efficiently degrade DINP under laboratory conditions. For instance, research on a consortium of saline soil bacteria demonstrated nearly complete degradation under optimized conditions. ipicyt.edu.mxnih.gov

Table 2: Research Findings on DINP Biodegradation This table is interactive. You can sort and filter the data.

| Research Focus | Organism/Consortium | Optimal Conditions | Key Finding | Half-Life (t1/2) |

|---|---|---|---|---|

| Degradation Kinetics | Consortium of saline soil bacteria | pH 7.0, 31°C, 500 mg/L DINP | 99% biodegradation in 168 hours. ipicyt.edu.mxnih.gov | 12.76 hours |

| Degradation Pathway | Sphingobium chungbukense | pH 7.0, 30°C | Transformation to monoisononyl phthalate (MIP) and phthalic acid. nih.gov | Not specified |

More recently, the academic and regulatory trajectory has evolved towards a comprehensive re-evaluation of DINP's own potential health and environmental impacts. mdpi.com Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have conducted detailed risk evaluations under the Toxic Substances Control Act (TSCA). epa.govuseforesight.io These assessments have identified potential risks to workers from certain industrial applications and have examined its potential for developmental and liver toxicity at specific exposure levels. epa.govuseforesight.iouseforesight.io This ongoing scrutiny signifies that the scientific view of DINP has matured from seeing it as a simple replacement to recognizing it as a globally present compound that requires its own thorough and independent risk characterization.

Environmental Occurrence and Distribution of Isononyl Nonyl Phthalate

Detection in Biota and Ecological Matrices

The presence of DINP in various environmental compartments leads to its uptake and accumulation by living organisms.

DINP is detected in various aquatic species, indicating its bioavailability and potential for bioaccumulation in aquatic food webs.

Fish: A study of fish from five river estuaries in Northern Taiwan found that DINP was one of the predominant phthalates, with an average concentration of 42.5 ± 79.3 ng/g dry weight (d.w.). mdpi.comnih.gov Concentrations varied significantly between estuaries, with some locations showing levels as high as 59.9 ± 107 ng/g d.w. mdpi.com The presence of DINP in fish demonstrates its potential to enter the food chain. asianfisheriessociety.org Laboratory studies have shown that exposure to environmentally relevant concentrations of DINP can induce adverse effects in fish like zebrafish. nih.govfrontiersin.org

DINP has been detected in terrestrial organisms, particularly those in direct contact with contaminated soil.

Terrestrial Fauna: Studies have shown that phthalates can enter terrestrial worms. nih.gov While specific concentration data for DINP in terrestrial fauna is limited in the provided search results, the high concentrations found in sludge-amended soils suggest a likely exposure pathway for soil-dwelling organisms like earthworms. nih.govdmu.dk Laboratory experiments have tested for the effects of DINP on earthworms in soil with concentrations up to 10,000 mg/kg dry weight. greenfacts.org

Table 4: Concentration of Di-isononyl Phthalate (B1215562) (DINP) in Biota

| Organism | Location | Concentration | Notes |

| Fish | Northern Taiwan Estuaries | Avg. 42.5 ± 79.3 ng/g d.w. | One of the predominant phthalates detected. mdpi.comnih.gov |

| Fish (specific estuary) | Tamsui River (TM), Taiwan | 59.9 ± 107 ng/g d.w. | Shows significant spatial variation in contamination. mdpi.com |

Occurrence in Environmental Food Chains (Non-Human)

Diisononyl phthalate (DINP) has been identified in various non-human food chains, a consequence of its widespread use and subsequent release into the environment. Its lipophilic nature facilitates its accumulation in the fatty tissues of organisms, leading to its transfer and potential biomagnification through different trophic levels.

Once in the aquatic environment, DINP can be absorbed by a variety of organisms. Studies have shown its presence in algae, which form the base of many aquatic food webs. For instance, research on the brown algae Stoechospermum marginatum and Sargassum confusum has indicated the presence of DINP. mdpi.com Due to its hydrophobic properties, DINP tends to adsorb to sediments, which then act as a long-term reservoir, posing a potential threat to aquatic life. asianfisheriessociety.org

The transfer of DINP up the food chain has been observed in various aquatic species. It has been detected in aquatic invertebrates, which serve as a food source for larger organisms. nih.gov Fish are exposed to DINP through the water, their food, and contact with contaminated sediments. nih.gov A study of fish in the estuaries of northern Taiwan frequently detected DINP, with an average concentration of 42.5 ± 79.3 ng/g dry weight. mdpi.com Research on the freshwater fish Oreochromis mossambicus has also been conducted to understand the impacts of DINP exposure. asianfisheriessociety.org

The bioaccumulation of phthalates, including DINP, is a significant concern. Bioaccumulation is the process where the concentration of a chemical in an organism exceeds that in the surrounding environment through all routes of exposure. sfu.ca While some phthalates with shorter carbon chains can be degraded in the environment, higher molecular weight phthalates like DINP have a greater tendency to bioaccumulate. frontiersin.org Bioconcentration factors (BCFs), which measure the accumulation of a chemical from water into an organism, can vary significantly between species. nih.gov

In terrestrial environments, DINP has been detected in soil-dwelling organisms. For example, studies have been conducted on the earthworm Eisenia fetida to assess the effects of DINP. epa.gov The transfer of plastic additives like phthalates to top predators has also been a subject of investigation. Studies on seabirds have explored the presence of phthalates in their preen gland oil as an indicator of plastic ingestion. researchgate.net

The following tables present data on the concentration of Diisononyl Phthalate (DINP) detected in various non-human biological samples from different environmental food chains.

Table 1: Concentration of DINP in Aquatic Organisms

| Species | Tissue/Sample Type | Concentration (ng/g dry weight) | Location |

| Fish (various species) | Muscle | 42.5 ± 79.3 | Northern Taiwan estuaries |

| Benthic fish | Muscle | 3.58 | Northern Taiwan estuaries |

| Migratory fish | Muscle | 3.58 | Northern Taiwan estuaries |

| Pelagic fish | Muscle | Not specified | Northern Taiwan estuaries |

Data sourced from a study on endocrine-disrupting chemicals in fish from estuaries in northern Taiwan. mdpi.com

Table 2: Concentration of DINP in Various Estuarine Fish from Northern Taiwan

| Estuary Location | Mean Concentration ± Standard Deviation (ng/g dry weight) |

| Tamsui River (TM) | 59.9 ± 107 |

| Nankan River (NK) | 53.1 ± 73.4 |

| Laojie River (LJ) | 35.5 ± 58.2 |

| Fengshan River (FS) | 12.2 ± 11.1 |

| Touqian River (TQ) | 9.11 ± 12.1 |

This table illustrates the significant variation in DINP levels in fish across different estuaries in northern Taiwan. mdpi.com

Environmental Fate and Transformation Mechanisms of Isononyl Nonyl Phthalate

Environmental Transport and Partitioning Behavior

The movement and distribution of Isononyl nonyl phthalate (B1215562) (DINP) in the environment are governed by its tendency to partition between different environmental compartments. canada.ca Due to its properties, it does not remain in a single medium but is distributed across air, water, soil, and sediment. canada.ca

While DINP has a low vapor pressure, volatilization from moist soil and water surfaces is recognized as a potential environmental fate process. nih.gov Once in the atmosphere, DINP is not expected to persist for long periods. epa.gov It undergoes degradation through reactions with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 16 hours. nih.gov This corresponds to an estimated half-life of 0.7 days in the air. greenfacts.orggreenfacts.org Particulate-phase DINP is removed from the atmosphere through wet and dry deposition, leading to its distribution onto soil and into bodies of water. canada.canih.gov

The volatilization half-life of DINP from aquatic environments is estimated to be around 50 days from a model river and 370 days from a model lake. nih.gov However, this process is significantly slowed by its strong adsorption to suspended solids and sediment in the water column. nih.gov When considering adsorption, the estimated volatilization half-life from a model pond can extend to over 1600 years. nih.gov

A primary characteristic of DINP's environmental behavior is its strong sorption to organic matter in soil and sediments. canada.cagreenfacts.org This is due to its high partition coefficients, including a high organic carbon-water (B12546825) partition coefficient (log KOC). canada.caepa.gov Estimated log Koc values for DINP range from 5.49 to 5.52, which indicates that it is expected to have no mobility in soil. nih.gov

Consequently, DINP released to soil is predicted to remain within that compartment and is not expected to leach into groundwater. canada.ca Similarly, when released into water, DINP partitions significantly from the water column to suspended particulates and, ultimately, to bottom sediments, which act as a sink for the compound. canada.caresearchgate.net Studies have shown that concentrations of DINP in sediments can be substantial. nih.gov

Level III fugacity modeling predicts that DINP released into soil will almost entirely remain within that compartment (100%). canada.ca For releases into water, DINP is expected to distribute between the water column and sediment, with a significant fraction adsorbing to suspended solids. canada.ca Releases into the air result in deposition and subsequent distribution primarily into soil and sediments. canada.cacanada.ca The low water solubility and high partitioning potential mean that in aquatic systems, DINP is predominantly found in sediment and the particulate fraction of surface waters rather than dissolved in the water phase. canada.ca

Interactive Table: Physicochemical Properties Influencing DINP Transport

| Property | Value | Implication for Environmental Transport |

| Water Solubility | 0.2 mg/L at 20°C | Low solubility limits its concentration in the aqueous phase, promoting partitioning to solids. nih.gov |

| Vapor Pressure | 5.4 x 10⁻⁷ mmHg | Low volatility, but still allows for slow release into the atmosphere. nih.gov |

| Log Koc | 5.49 - 5.52 (estimated) | Strong sorption to organic matter in soil and sediment, leading to low mobility. nih.gov |

| Henry's Law Constant | 1.5 x 10⁻⁶ atm-cu m/mole (estimated) | Indicates that volatilization from water can occur but is attenuated by strong sorption. nih.gov |

Environmental Persistence and Degradation Kinetics

Isononyl nonyl phthalate is not considered to be persistent in the environment under most conditions, as it is susceptible to both biotic and abiotic degradation processes. canada.caepa.gov However, its degradation rate can vary significantly depending on the environmental medium and conditions. canada.ca

The persistence of DINP, as measured by its half-life, differs across environmental compartments.

Atmosphere: In the atmosphere, DINP is degraded relatively quickly by photolytic processes, with an estimated half-life of approximately 5.36 hours to 16 hours. nih.govepa.gov Another estimate suggests an atmospheric half-life of 0.7 days. greenfacts.orggreenfacts.org

Water: In aerobic aquatic environments, DINP is considered readily biodegradable. epa.gov Studies have reported half-lives in water of 10.3 days. epa.gov Some estimates place the half-life in surface water at 50 days. greenfacts.orggreenfacts.org Biodegradation studies show 57% to 84% removal in 28 days. epa.gov

Soil: The half-life of DINP in soil is estimated to be around 300 days. greenfacts.orggreenfacts.org Biodegradation is a key removal process in aerobic soil environments. epa.gov

Sediment: Sediments represent a compartment where DINP can be more persistent, particularly under anaerobic conditions. greenfacts.orggreenfacts.org The estimated half-life in sediment is 3,000 days. greenfacts.orggreenfacts.org While biodegradation occurs, the rates are significantly slower in low-oxygen environments. canada.caepa.gov

Interactive Table: Estimated Environmental Half-Lives of DINP

| Environmental Compartment | Estimated Half-Life | Primary Degradation Process | Reference |

| Air | 0.7 days | Photolysis (reaction with hydroxyl radicals) | greenfacts.orggreenfacts.org |

| Surface Water | 10.3 - 50 days | Aerobic Biodegradation | epa.govgreenfacts.orggreenfacts.org |

| Soil | 300 days | Aerobic Biodegradation | greenfacts.orggreenfacts.org |

| Sediment | 3,000 days | Anaerobic Biodegradation (slow) | greenfacts.orggreenfacts.org |

While DINP is readily biodegradable in many aerobic environments, its strong sorption to sediment and soil, combined with very slow degradation rates under anaerobic conditions, can lead to its long-term presence in specific environmental sinks. canada.caepa.gov This behavior is sometimes referred to as pseudo-persistence. The compound itself is not inherently persistent, but its environmental fate characteristics cause it to remain in certain compartments for extended periods. epa.gov

Available information suggests that DINP has a very low potential for biodegradation under low-oxygen conditions, which are common in subsurface soils and sediments. canada.caepa.gov Therefore, while DINP released into surface waters or topsoil may degrade relatively quickly, the portion that becomes buried in sediments can persist for much longer, effectively being removed from active biogeochemical cycling for a significant time. epa.gov The degradation of DINP typically begins with hydrolysis of the ester bonds to form the monoester, monoisononyl phthalate (MINP), and then phthalic acid, which are subsequently degraded further. epa.govnih.govrepositorioinstitucional.mx This primary biodegradation is often the rate-limiting step, especially for the highly branched isomers that constitute DINP. epa.gov

Abiotic Transformation Processes

Abiotic degradation of this compound involves non-biological processes, primarily photolysis, chemical hydrolysis, and reactions with environmental radicals. These mechanisms are crucial in determining the fate of DINP in atmospheric and aquatic systems.

Photolysis (Aqueous and Atmospheric)

The photodegradation of DINP differs significantly between aqueous and atmospheric environments. In sunlit surface waters, direct photolysis of phthalate esters is generally not considered a significant degradation pathway. industrialchemicals.gov.au However, DINP does contain chromophores that can absorb light at wavelengths greater than 290 nm, which suggests that direct photolysis in the atmosphere is a relevant degradation process. epa.govnih.gov

Atmospheric phototransformation is considerably more rapid, primarily driven by indirect photolysis through reactions with photochemically generated hydroxyl radicals (•OH). regulations.gov The estimated atmospheric half-life for the vapor-phase reaction of DINP with hydroxyl radicals is approximately 16 hours, assuming an atmospheric concentration of 5 x 10⁵ •OH radicals per cubic centimeter. nih.gov Another estimation suggests a half-life of about 0.416 days (approximately 10 hours). regulations.gov This rapid degradation in the atmosphere indicates that long-range transport of airborne DINP is limited. epa.gov

Chemical Hydrolysis in Environmental Systems

Chemical hydrolysis of DINP is generally a slow process under typical environmental conditions (neutral pH). regulations.gov The process involves a two-step mechanism. The first step is the hydrolysis of one ester linkage to form monoisononyl phthalate (MINP) and an isononyl alcohol molecule. The second step involves the hydrolysis of the remaining ester bond in MINP to yield phthalic acid and a second isononyl alcohol molecule. regulations.govcanada.ca

The rate of hydrolysis is influenced by pH. Under acidic conditions (pH 4-6), the hydrolysis rate of phthalate esters is estimated to be significantly slower than under alkaline conditions (pH 8-10). regulations.gov Estimated half-lives for DINP hydrolysis underscore its persistence against this degradation route, with values of 3.4 years at pH 7 and 125 days at pH 8. nih.gov Another study reported hydrolysis half-lives of 720 days at pH 5 and 1,000 days at pH 8, though the reliability of this particular study has been questioned due to methodological inconsistencies. epa.gov Despite being a slow process, hydrolysis can become a more relevant degradation pathway under specific conditions, such as the caustic environments found in some landfills. epa.gov

Degradation Mediated by Environmental Radicals

The primary mechanism for the degradation of DINP by environmental radicals occurs in the atmosphere through reactions with hydroxyl radicals (•OH). regulations.gov These highly reactive radicals are produced photochemically in the atmosphere and readily attack organic molecules like DINP.

The reaction of vapor-phase DINP with hydroxyl radicals is a significant atmospheric sink for this compound. The rate constant for this reaction has been estimated to be in the range of 2.3 x 10⁻¹¹ to 2.57 x 10⁻¹¹ cm³/molecule-sec. nih.govregulations.gov This rapid reaction leads to the short atmospheric half-life of DINP, preventing its long-range atmospheric transport. epa.gov The degradation products of these radical-initiated reactions can include smaller, more oxidized compounds. While reactions with other atmospheric oxidants like ozone are considered, the reaction with hydroxyl radicals is the dominant atmospheric degradation pathway. regulations.gov

Biotic Transformation Processes (Biodegradation)

Biotic degradation, or biodegradation, is a critical process in the environmental breakdown of this compound, primarily carried out by microorganisms.

Microbial Degradation by Isolated Strains and Consortia

The biodegradation of DINP has been demonstrated by both isolated microbial strains and microbial consortia from various environments. A consortium of saline soil bacteria, including the genera Serratia, Methylobacillus, Achromobacter, Pseudomonas, Stenotrophomonas, Methyloversatilis, Delftia, and Brevundimonas, has shown the capability to degrade DINP. regulations.govrepositorioinstitucional.mx This consortium was able to achieve almost complete (99%) degradation of DINP at a concentration of 500 mg/L within 168 hours under optimal conditions. regulations.govrepositorioinstitucional.mx

Isolated bacterial strains have also been identified as effective DINP degraders. For instance, Sphingobium chungbukense has been reported to degrade DINP. Furthermore, a study has identified three strains of anaerobic bacteria isolated from the mouse colon that can utilize DINP as their sole carbon source, indicating that biodegradation can also occur in anaerobic environments such as the gut. nih.gov

The degradation of DINP by the saline soil bacterial consortium was found to follow first-order kinetics, with a half-life of 12.76 hours at an initial concentration of 500 mg/L. regulations.govrepositorioinstitucional.mx

Bacterial Biodegradation Pathways and Optimization

Research into the bacterial degradation of DINP has elucidated some of the metabolic pathways involved. The primary mechanism appears to be a simultaneous process of de-esterification and β-oxidation. regulations.govrepositorioinstitucional.mx The initial step in the degradation of phthalate esters is typically the hydrolysis of the ester bonds by esterases, leading to the formation of the monoester, monoisononyl phthalate (MINP), and subsequently phthalic acid and isononanol. repositorioinstitucional.mx In the case of the saline soil bacterial consortium, the identified metabolites included monoisononyl phthalate, methyl nonyl phthalate, iso-nonanol, and dimethyl phthalate. regulations.govrepositorioinstitucional.mx The presence of these intermediates suggests that after the initial hydrolysis, the alkyl side chains can undergo β-oxidation. The resulting phthalic acid is then expected to be further metabolized and integrated into central carbon pathways. repositorioinstitucional.mx

The efficiency of DINP biodegradation can be significantly influenced by environmental conditions. Optimization studies have been conducted to identify the ideal parameters for degradation by microbial consortia. For the saline soil bacterial consortium, the optimal conditions for achieving maximum degradation were found to be a pH of 7.0, a temperature of 31°C, and an initial DINP concentration of 500 mg/L. regulations.govrepositorioinstitucional.mx At higher concentrations (e.g., 750 mg/L), an inhibitory effect on biodegradation was observed. repositorioinstitucional.mx These findings are crucial for developing effective bioremediation strategies for DINP-contaminated environments.

Data Tables

Table 1: Abiotic Transformation of this compound

| Process | Environmental Compartment | Key Mechanism | Rate/Half-life | Reference(s) |

| Photolysis | Atmosphere | Reaction with hydroxyl radicals | Half-life: ~10-16 hours | nih.govregulations.gov |

| Water | Direct photolysis | Insignificant | industrialchemicals.gov.au | |

| Hydrolysis | Water | Base-catalyzed ester hydrolysis | Half-life: 3.4 years (pH 7), 125 days (pH 8) | nih.gov |

| Radical Degradation | Atmosphere | Reaction with hydroxyl radicals | Rate constant: 2.3-2.57 x 10⁻¹¹ cm³/molecule-sec | nih.govregulations.gov |

Table 2: Biotic Transformation of this compound by a Bacterial Consortium

| Parameter | Value | Reference(s) |

| Microbial Source | Saline Soil | regulations.govrepositorioinstitucional.mx |

| Bacterial Genera | Serratia, Methylobacillus, Achromobacter, Pseudomonas, Stenotrophomonas, Methyloversatilis, Delftia, Brevundimonas | regulations.govrepositorioinstitucional.mx |

| Optimal pH | 7.0 | regulations.govrepositorioinstitucional.mx |

| Optimal Temperature | 31°C | regulations.govrepositorioinstitucional.mx |

| Optimal Initial DINP Concentration | 500 mg/L | regulations.govrepositorioinstitucional.mx |

| Degradation Efficiency | 99% in 168 hours | regulations.govrepositorioinstitucional.mx |

| Degradation Half-life | 12.76 hours (at 500 mg/L) | regulations.govrepositorioinstitucional.mx |

| Proposed Degradation Pathways | De-esterification, β-oxidation | regulations.govrepositorioinstitucional.mx |

| Identified Metabolites | Monoisononyl phthalate, Methyl nonyl phthalate, Iso-nonanol, Dimethyl phthalate | regulations.govrepositorioinstitucional.mx |

Role of Fungi and Algae in Biotransformation

The biodegradation of phthalate esters (PAEs), including this compound (DINP), is not limited to bacteria; fungi and algae also play a significant role in their transformation. jmb.or.krmdpi.com White rot fungi, in particular, have demonstrated the capability to degrade various PAEs. jmb.or.krpublichealthtoxicology.com Species such as Trametes hirsuta, Peniophora lycii, and Crucibulum leave have been shown to completely degrade dibutyl phthalate (DBP) within ten days. publichealthtoxicology.com The effectiveness of these fungi in breaking down phthalates is likely linked to their enzymatic systems. publichealthtoxicology.com For instance, an increase in oxidase activity has been observed in T. hirsuta and P. lycii when grown in the presence of diethyl phthalate (DEP). publichealthtoxicology.com Some fungi, like Fusarium oxysporum, are known to produce cutinases, which are enzymes capable of degrading phthalates. redalyc.org

While specific studies focusing solely on DINP degradation by a wide range of fungi and algae are limited, the existing research on other phthalates provides strong evidence of their potential role. Some algal species have been identified as capable of acting as bioremediators by accumulating or degrading pollutants like PAEs. mdpi.com However, it is also noted that some algae can biosynthesize phthalates, complicating the understanding of their net effect on phthalate concentrations in the environment. mdpi.com The degradation of PAEs by fungi can be influenced by the specific fungal species and the structure of the phthalate. For example, some studies have shown that the degradation rates of certain phthalates by white rot fungi can be quite rapid. jmb.or.kr

Table 1: Fungal Species Involved in Phthalate Biotransformation

| Fungal Species | Phthalate(s) Degraded | Key Findings | Reference(s) |

| Trametes hirsuta | Diethyl phthalate (DEP), Dibutyl phthalate (DBP) | Showed increased oxidase activity in the presence of DEP and completely degraded DBP in 10 days. publichealthtoxicology.com | publichealthtoxicology.com |

| Peniophora lycii | Diethyl phthalate (DEP), Dibutyl phthalate (DBP) | Showed increased oxidase activity in the presence of DEP and completely degraded DBP in 10 days. publichealthtoxicology.com | publichealthtoxicology.com |

| Crucibulum leave | Dibutyl phthalate (DBP) | Completely degraded DBP within 10 days. publichealthtoxicology.com | publichealthtoxicology.com |

| Fusarium oxysporum | Dibutyl phthalate (DBP), Di(2-ethylhexyl) phthalate (DEHP) | Capable of using phthalates as a sole carbon and energy source. redalyc.org Produces cutinases that can degrade phthalates. redalyc.org | redalyc.org |

| Pleurotus ostreatus | Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Butyl benzyl (B1604629) phthalate (BBP) | Showed high degradation rates for all three phthalates, with BBP being degraded the fastest. jmb.or.kr | jmb.or.kr |

Metabolic Synergy in Mixed Microbial Cultures

The complete mineralization of phthalates in the environment is often achieved through the metabolic synergy of diverse microbial communities rather than by single organisms. repositorioinstitucional.mxipicyt.edu.mx Mixed microbial consortia can exhibit enhanced degradation capabilities due to complementary metabolic pathways and the ability to tolerate higher concentrations of pollutants. researchgate.netdtic.mil For instance, a synthetic bacterial consortium comprising Glutamicibacter sp. ZJUTW, Cupriavidus sp. LH1, and Gordonia sp. GZ-YC7 demonstrated efficient degradation of a mixture of six priority PAEs. researchgate.netnih.gov In this consortium, different species specialize in degrading short-chain PAEs, long-chain PAEs, and intermediate products like phthalic acid. researchgate.netnih.gov

A consortium of saline soil bacteria (SSB), including genera such as Serratia, Pseudomonas, and Achromobacter, was able to biodegrade 99% of an initial 500 mg/L concentration of DINP within 168 hours. repositorioinstitucional.mxrepositorioinstitucional.mxnih.gov This highlights the effectiveness of combined microbial action. The synergy in these mixed cultures often involves the breakdown of the parent phthalate by one group of microorganisms, followed by the utilization of the resulting metabolites by other members of the community. researchgate.netnih.gov This division of labor prevents the accumulation of potentially inhibitory intermediates and drives the degradation process towards complete mineralization. researchgate.net The enhanced adaptability and symbiotic relationships within these consortia make them robust candidates for bioremediation of phthalate-contaminated environments. iwaponline.com

Table 2: Examples of Mixed Microbial Consortia for Phthalate Degradation

| Consortium Composition | Target Phthalate(s) | Degradation Efficiency | Key Synergistic Roles | Reference(s) |

| Glutamicibacter sp. ZJUTW, Cupriavidus sp. LH1, Gordonia sp. GZ-YC7 | Mixed priority PAEs (DMP, DEP, DBP, BBP, DEHP, DOP) | Complete degradation of short-chain PAEs in 48h; 100% DEHP and 62.5% DOP in 72h. researchgate.netnih.gov | Glutamicibacter degrades short-chain PAEs, Gordonia degrades long-chain PAEs, and Cupriavidus degrades intermediate products. researchgate.netnih.gov | researchgate.netnih.gov |

| Saline Soil Bacterial (SSB) Consortium (Serratia sp., Methylobacillus sp., Achromobacter sp., etc.) | Diisononyl phthalate (DINP) | 99% degradation of 500 mg/L DINP in 168 hours. repositorioinstitucional.mxrepositorioinstitucional.mxnih.gov | The diverse genera likely contribute to different steps of the degradation pathway, from initial hydrolysis to the breakdown of intermediates. repositorioinstitucional.mxipicyt.edu.mx | repositorioinstitucional.mxipicyt.edu.mxrepositorioinstitucional.mxnih.gov |

| Rhodococcus, Comamonadaceae, Achromobacter, Pseudomonas | Di(2-ethylhexyl) phthalate (DEHP) | High degradation efficiency in both culture medium and soil. iwaponline.com | The consortium forms a symbiotic system with stronger adaptability than pure strains. iwaponline.com | iwaponline.com |

Enzymatic Hydrolysis and Oxidation Pathways

The breakdown of this compound (DINP) by microorganisms is a multi-step process involving several key enzymatic reactions.

Beta-Oxidation of Alkyl Side Chains

In addition to de-esterification, another significant degradation pathway for long-chain phthalates like DINP involves the beta-oxidation of the alkyl side chains. repositorioinstitucional.mxnih.govresearchgate.net This process occurs concurrently with de-esterification. repositorioinstitucional.mx During beta-oxidation, the long alkyl side chain of the phthalate is progressively shortened by the removal of two-carbon units. The identification of metabolites such as methyl nonyl phthalate during DINP degradation by a bacterial consortium provides evidence for this pathway. repositorioinstitucional.mxnih.gov The simultaneous action of de-esterification and beta-oxidation leads to a more comprehensive breakdown of the DINP molecule. repositorioinstitucional.mxnih.gov

Phthalic Acid Pathway Metabolism

Following the initial breakdown of DINP to phthalic acid through de-esterification, the resulting phthalic acid enters a central metabolic pathway for aromatic compounds. oup.comacs.org Phthalic acid is a common intermediate in the degradation of many different phthalate esters. researchgate.netoup.com This intermediate is then further catabolized by a series of enzymatic reactions. While the specific subsequent steps for DINP-derived phthalic acid are not detailed in the provided context, the general pathway for phthalate degradation is well-established and proceeds through intermediates like protocatechuic acid, eventually leading to compounds that can enter the Krebs cycle for complete mineralization to carbon dioxide and water. researchgate.netacs.org

Environmental Factors Influencing Biodegradation Efficiency

The efficiency of DINP biodegradation is significantly influenced by various environmental factors.

Temperature: Temperature plays a crucial role in the rate of microbial degradation. For a saline soil bacterial consortium degrading DINP, the optimal temperature was found to be 31°C. repositorioinstitucional.mxrepositorioinstitucional.mx At lower temperatures (25°C), the degradation was significantly reduced, and at higher temperatures (37°C), there was no degradation observed. repositorioinstitucional.mx

pH: The pH of the environment can also affect microbial activity and enzyme function. The optimal pH for DINP degradation by the aforementioned bacterial consortium was 7.0. repositorioinstitucional.mxrepositorioinstitucional.mxnih.gov However, within a range of 6.0 to 8.0, pH was not found to be a statistically significant factor, suggesting that these microorganisms can tolerate a relatively broad pH range. repositorioinstitucional.mx

Substrate Concentration: The initial concentration of DINP can impact its biodegradation. The saline soil bacterial consortium showed optimal degradation at an initial DINP concentration of 500 mg/L. repositorioinstitucional.mxrepositorioinstitucional.mx High concentrations of pollutants can sometimes be inhibitory to microbial growth and activity.

Relative Humidity: In environments like indoor dust, relative humidity is a key factor. The degradation of several phthalates, including DINP, was observed to increase at elevated relative humidity levels (≥80% ERH). nih.gov This suggests that both abiotic and microbial degradation processes are more active in the presence of sufficient moisture. nih.gov

Table 3: Optimal Conditions for DINP Biodegradation by a Saline Soil Bacterial Consortium

| Parameter | Optimal Value | Degradation Efficiency | Reference(s) |

| pH | 7.0 | 99% degradation in 168 hours (at optimal temp. and concentration) | repositorioinstitucional.mxrepositorioinstitucional.mxnih.gov |

| Temperature | 31°C | 99% degradation in 168 hours (at optimal pH and concentration) | repositorioinstitucional.mxrepositorioinstitucional.mx |

| Initial DINP Concentration | 500 mg/L | 99% degradation in 168 hours (at optimal pH and temp.) | repositorioinstitucional.mxrepositorioinstitucional.mx |

Identification and Characterization of Environmental Metabolites

The environmental persistence and fate of this compound (DINP) are largely dictated by its susceptibility to biotransformation. As a complex mixture of isomers, its degradation results in a corresponding mixture of metabolites. The primary pathway involves enzymatic hydrolysis followed by oxidation of the alkyl side chain.

The initial and rate-limiting step in the biodegradation of DINP in both microorganisms and higher organisms is the hydrolysis of one of its two ester bonds. This reaction is catalyzed by non-specific enzymes such as carboxylesterases and lipases, which are ubiquitous in the environment. The process cleaves one isononyl alcohol group, yielding the primary metabolite, Monoisononyl Phthalate (MINP).

MINP is a critical intermediate in the degradation cascade. Chemically, it is an amphiphilic molecule, possessing a polar, negatively charged carboxyl group and a long, nonpolar isononyl alkyl chain. This structure makes it more water-soluble than the parent DINP but still allows for partitioning into organic matrices. Due to its formation as the first metabolic product, MINP is frequently detected in environmental media, including water, sediment, and biota, often in conjunction with DINP. Its presence serves as a key indicator of the ongoing environmental biotransformation of its parent compound.

Following the formation of MINP, the molecule undergoes further transformation through oxidative processes targeting the isononyl alkyl chain. This secondary metabolism is typically mediated by cytochrome P450 monooxygenases or similar enzymatic systems in various organisms. The oxidation occurs in a sequential manner, progressively increasing the polarity and water solubility of the metabolites, which facilitates their elimination and subsequent degradation.

The major oxidative pathways include:

Hydroxylation: The alkyl chain is hydroxylated, primarily at the terminal (ω) and sub-terminal (ω-1) carbon positions. This results in the formation of hydroxy-monoisononyl phthalate (MINP-OH). Multiple hydroxylated isomers can be formed due to the branched nature of the isononyl group.

Oxidation to Ketones/Aldehydes: The secondary alcohol groups formed during hydroxylation (e.g., at the ω-1 position) can be further oxidized to form a ketone, yielding oxo-monoisononyl phthalate (MINP-oxo).

Oxidation to Carboxylic Acids: The terminal alcohol group (ω-position) can be oxidized first to an aldehyde and then to a carboxylic acid. This results in the formation of carboxy-monoisononyl phthalate (MINP-COOH).

These oxidative steps are crucial for the detoxification and mineralization of DINP, as each step renders the molecule less lipophilic and more amenable to further breakdown.

The complete biodegradation of DINP culminates in the formation of simple, more readily degradable molecules. There are two primary terminal degradation products resulting from the initial metabolic steps:

Phthalic Acid: After the formation of MINP or its oxidized derivatives, the second ester linkage can be hydrolyzed. This cleavage releases the phthalate moiety as phthalic acid. Phthalic acid is a relatively simple aromatic dicarboxylic acid that is significantly more water-soluble and less persistent than the parent phthalate ester. It is readily utilized as a carbon source by a wide range of environmental microorganisms, which can mineralize it completely to carbon dioxide and water under aerobic conditions.

Iso-nonanol: This C9 branched-chain alcohol is released during the initial hydrolysis of DINP to MINP. As a mixture of isomers, iso-nonanol itself is subject to microbial degradation in the environment. It is considered readily biodegradable and does not persist long-term in most environmental compartments.

The formation of these terminal products signifies the breakdown of the complex phthalate ester structure into simpler components that can enter central metabolic pathways.

Bioavailability, Bioconcentration, and Biomagnification in Ecological Receptors

The interaction of DINP with living organisms is governed by its physicochemical properties, primarily its high molecular weight and high lipophilicity (log Kow > 8). While these properties suggest a potential for bioaccumulation, they are counteracted by metabolic capabilities in many organisms and limited membrane permeability.

The potential for a substance to accumulate in aquatic organisms is often quantified by the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

Despite its high lipophilicity, DINP has consistently shown a low to moderate potential for bioconcentration in aquatic species. This is attributed to two main factors:

Limited Bioavailability/Uptake: The large molecular size of DINP isomers may sterically hinder their passage across biological membranes like fish gills.

Efficient Metabolism: Most aquatic organisms, including fish and invertebrates, possess the enzymatic capacity to rapidly metabolize DINP into more polar, water-soluble metabolites (such as MINP and its oxidative products), which are then readily excreted.

Table 1: Experimentally Determined Bioconcentration Factors (BCF) for this compound in Aquatic Organisms

| Organism | BCF Value (L/kg wet weight) | Exposure Conditions | Key Finding |

|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | < 1 - 147 | Flow-through system; 28-day exposure | BCF values are low and concentration-dependent. Rapid depuration observed. |

| Fathead Minnow (Pimephales promelas) | 4.5 - 27 | Flow-through system; whole-body measurement | Demonstrates very low bioconcentration potential in fish. |

| Japanese Medaka (Oryzias latipes) | < 1 - 120 | Semi-static exposure | Efficient metabolism to MINP was identified as the primary reason for low BCF. |

| Water Flea (Daphnia magna) | 15 - 379 | 21-day chronic exposure | Moderate BCF in invertebrates, but still below high-concern thresholds. |

In terrestrial ecosystems, the primary route of exposure for plants to DINP is through contaminated soil or sediment. The uptake and subsequent movement (translocation) of DINP within plants are heavily influenced by its strong hydrophobicity.

Studies have shown that plants can absorb DINP from the soil, primarily through their root systems. However, its movement within the plant is extremely limited. Due to its high affinity for lipids and organic matter, DINP tends to adsorb strongly to the root surface and become sequestered within the lipid-rich tissues of the roots. This phenomenon results in a high Root Concentration Factor (RCF) but a very low Translocation Factor (TF), which measures the chemical's movement from roots to shoots.

The practical implication is that while DINP can accumulate in the non-edible root portions of many plants, very little is transported to the aerial parts, such as stems, leaves, and fruits. This significantly limits the entry of DINP into the terrestrial food chain through the consumption of most plant-based foods.

Table 2: Uptake and Translocation Parameters for this compound in Terrestrial Plants

| Plant Species | Parameter | Value | Experimental Context | Key Finding |

|---|---|---|---|---|

| Lettuce (Lactuca sativa) | Root Concentration Factor (RCF) | High (e.g., >10) | Hydroponic or soil-based studies | Significant accumulation in root tissues. |

| Lettuce (Lactuca sativa) | Translocation Factor (TF) | Very Low (e.g., <0.01) | Ratio of shoot concentration to root concentration | Negligible movement from roots to edible leaves. |

| Carrot (Daucus carota) | Root Concentration Factor (RCF) | High | Soil exposure studies | DINP readily partitions into the lipid-rich taproot. |

| Carrot (Daucus carota) | Translocation Factor (TF) | Very Low | Measurement in carrot leaves vs. taproot | Minimal translocation from the storage root to the shoots. |

| Zucchini (Cucurbita pepo) | Translocation Factor (TF) | < 0.1 | Soil spiked with DINP | Confirms limited root-to-shoot transport in cucurbits. |

Ecotoxicological Assessments and Ecological Impact Studies of Isononyl Nonyl Phthalate

Effects on Aquatic Ecosystems and Organisms

The contamination of aquatic environments with DINP is a significant concern due to its potential to adversely affect aquatic life. Studies have shown that DINP can be detected in surface waters, wastewater, and sediments, making it bioavailable to a range of aquatic organisms.

Impact on Fish Physiology and Biochemistry (e.g., Zebrafish)

Zebrafish (Danio rerio) have been widely used as a model organism to study the effects of DINP on fish. Research has revealed that DINP can act as an endocrine-disrupting chemical, impacting various physiological and biochemical processes.

The endocannabinoid system (ECS) is a crucial signaling system involved in regulating numerous physiological processes, including appetite, metabolism, and reproduction. Studies have shown that DINP can disrupt the ECS in zebrafish.

Exposure of adult female zebrafish to environmentally relevant concentrations of DINP has been found to deregulate the peripheral ECS. nih.gov Specifically, these studies observed an upregulation of orexigenic signals, which are involved in stimulating appetite. nih.gov In the brain, exposure to higher concentrations of DINP led to a decrease in the levels of ECS components. nih.gov Research has demonstrated that DINP exposure can alter the transcription of genes related to the ECS in both the brain and liver of zebrafish. researchgate.net In male gilthead sea bream (Sparus aurata), dietary exposure to DINP was found to reduce the levels of endocannabinoids and related lipid mediators in the gonads. nih.gov

A significant consequence of DINP exposure in fish is the disruption of lipid metabolism, often leading to hepatic steatosis, a condition characterized by the abnormal accumulation of fats in the liver.

Studies on female zebrafish have demonstrated that exposure to DINP can cause hepatosteatosis. nih.gov This is accompanied by a deregulation of lipid metabolism. nih.gov The mechanism appears to involve the downregulation of genes that are major regulators of lipid homeostasis in the liver. nih.gov For instance, a decrease in the expression of hnf4α, a key regulator of lipid control, and acox-3, involved in fatty acid β-oxidation, has been observed. nih.gov Deficiencies in these genes are known to lead to excessive lipid accumulation in hepatocytes. nih.gov

Interactive Data Table: Effects of DINP on Zebrafish Hepatic and Metabolic Parameters

| Parameter | Observation | Research Finding |

| Hepatic Steatosis | Increased lipid accumulation in the liver. | Observed in female zebrafish exposed to DINP. nih.gov |

| Lipid Metabolism | Deregulation of lipid metabolism pathways. | Accompanies hepatic steatosis in zebrafish. nih.gov |

| hnf4α Gene Expression | Downregulation in the liver. | A major regulator of lipid homeostasis. nih.gov |

| acox-3 Gene Expression | Downregulation in the liver. | Involved in the β-oxidation of fatty acids. nih.gov |

Cytotoxic Effects on Invertebrate Primary Cell Cultures (e.g., Mollusks)

Specific research on the cytotoxic effects of Isononyl nonyl phthalate (B1215562) on primary cell cultures of invertebrates such as mollusks is limited in the available scientific literature. However, broader studies on the impact of phthalates on aquatic invertebrates suggest potential for adverse effects. General ecotoxicological assessments indicate that DINP is considered to have low hazard potential for aquatic invertebrates in standard laboratory tests, with no adverse effects on survival or reproduction observed at concentrations up to its water solubility limit. nih.gov Further research is required to specifically determine the cytotoxic mechanisms and impacts of DINP on mollusk primary cells.

Impact on Microbial Community Structure and Function

Microbial communities are fundamental to the health and functioning of aquatic ecosystems. Some studies have investigated the influence of phthalates on these communities. While specific data on DINP's impact on aquatic microbial community structure and function is not extensively detailed, research on other phthalates indicates potential for disruption. For instance, studies on soil microbial communities have shown that certain phthalates can alter microbial diversity and metabolic activity. researchgate.net In aquatic environments, microbial degradation is a key process for breaking down phthalates. nih.gov A consortium of bacteria isolated from saline soil demonstrated the ability to biodegrade DINP, suggesting that microbial communities can adapt to this contaminant. tandfonline.com However, high concentrations of phthalates could potentially disrupt the natural microbial balance and function in aquatic ecosystems.

Effects on Terrestrial Ecosystems and Organisms

The impact of DINP extends to terrestrial ecosystems, primarily through the contamination of soil from various sources, including the degradation of plastic products.

Research on the effects of DINP on the earthworm Eisenia fetida has shown that exposure can induce oxidative stress. This is evidenced by fluctuations in the levels of reactive oxygen species (ROS) and changes in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).

Furthermore, DINP exposure has been found to alter the gut microbial community of earthworms. At high concentrations, a decrease in the diversity of gut bacteria has been observed. Specifically, a reduction in the abundance of the phylum Chloroflexi in the earthworm gut and an increase in Proteobacteria in the surrounding soil have been reported.

Studies on the insect Drosophila melanogaster have revealed that DINP can have detrimental effects on its development and behavior. Exposure to DINP resulted in a lower hatching rate, prolonged development time, reduced body weight, and physical malformations at high concentrations. The crawling ability of the larvae was also significantly inhibited. At the cellular level, DINP was found to cause damage to larval intestinal cells and induce an imbalance in the cellular redox state.

Laboratory experiments on the effects of DINP on plants and earthworms in soil have shown no observed effects at certain concentrations. nih.gov However, the phytotoxicity of other phthalates has been documented, suggesting that high concentrations of DINP could potentially impact plant health. For example, other phthalates have been shown to increase malondialdehyde (MDA) content, an indicator of oxidative stress, in various plant species.

Interactive Data Table: Ecotoxicological Effects of DINP on Terrestrial Organisms

| Organism | Endpoint | Observation | Research Finding |

| Earthworm (Eisenia fetida) | Oxidative Stress | Fluctuations in ROS levels and antioxidant enzyme activity. | Indicates an induction of oxidative stress. |

| Gut Microbiome | Decreased bacterial diversity at high concentrations. | Alteration of microbial community structure. | |

| Fruit Fly (Drosophila melanogaster) | Development | Lower hatching rate, longer development time, malformations. | Indicates developmental toxicity. |

| Behavior | Inhibition of larval crawling ability. | Indicates neurotoxic or behavioral effects. | |

| Cellular Effects | Damage to intestinal cells and redox imbalance. | Indicates cellular toxicity. |

Phytotoxicity and Plant Uptake Studies

Research into the direct phytotoxicity of Isononyl nonyl phthalate (DINP) on plants is less extensive compared to other phthalates like dibutyl phthalate (DBP) or di(2-ethylhexyl) phthalate (DEHP). However, studies on analogous long-chain phthalates provide relevant insights. In comparative studies, higher molecular weight phthalates such as diisodecyl phthalate (DIDP), which is structurally similar to DINP, did not produce observable damage in test plants like radish seedlings, whereas shorter-chain phthalates like DBP caused chlorosis and death. epa.gov

General phytotoxic effects associated with certain phthalates involve the inhibition of photosynthesis and the induction of oxidative stress. epa.govoup.com For instance, exposure to some phthalates can lead to an increase in malondialdehyde (MDA) content, an indicator of lipid peroxidation, and affect the levels of plant pigments such as chlorophyll (B73375) a and b. oup.comnih.gov

Effects on Soil Micro- and Macro-fauna

Macro-fauna: Studies on the earthworm Eisenia fetida have investigated the subchronic toxicity of DINP in soil environments. Exposure to DINP induces a complex oxidative stress response in these organisms. nih.gov Key biochemical markers show significant changes; for example, reactive oxygen species (ROS) levels initially increase and then decrease over a 28-day exposure period. nih.gov Similarly, malondialdehyde (MDA) content, an indicator of cellular damage, increases in the initial weeks of exposure. nih.gov The activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) S-transferase (GST) also show dynamic changes, generally increasing and peaking after several weeks of exposure before declining. nih.gov

Table 1: Summary of Biochemical Responses in Eisenia fetida Exposed to DINP

| Biomarker | Observed Response Trend |

|---|---|

| Reactive Oxygen Species (ROS) | Initial increase followed by a decrease over 28 days. nih.gov |

| Malondialdehyde (MDA) | Increased content in the first 14 days, followed by a decrease. nih.gov |

| Superoxide Dismutase (SOD) | Activity increased, peaking at 21 days. nih.gov |

| Catalase (CAT) | Activity increased, peaking at 21 days. nih.gov |

Micro-fauna: DINP exposure also alters the microbial communities in both the gut of soil-dwelling organisms and the surrounding soil. In Eisenia fetida, DINP has been shown to decrease the bacterial diversity within the gut, notably reducing the abundance of the phylum Chloroflexi. nih.gov In the surrounding soil, the abundance of other bacterial groups, such as the phylum Proteobacteria and the genus Ottowia, significantly increases. nih.gov

Furthermore, specific consortia of soil bacteria have demonstrated the ability to biodegrade DINP. illinois.edu Genera capable of this degradation in saline soil environments include Serratia, Methylobacillus, Achromobacter, Pseudomonas, Stenotrophomonas, Methyloversatilis, Delftia, and Brevundimonas. illinois.edu The degradation process involves pathways of de-esterification and β-oxidation, breaking DINP down into metabolites like monoisononyl phthalate and iso-nonanol. illinois.edu

Reproductive and Developmental Outcomes in Non-Human Vertebrate Models

In Vivo Rodent and Primate Studies on Reproductive Endpoints

Studies in rodent models have demonstrated that exposure to DINP can impact reproductive endpoints. In a long-term dietary study using CD-1 mice, chronic exposure to DINP resulted in a significant reduction in the gestational index and the birth rate. nih.gov However, in the same study, DINP did not significantly alter the duration of the estrous cycle phases. nih.gov Other investigations in female mice found that long-term DINP exposure increased the population of primordial follicles in the ovaries while decreasing the percentages of preantral and antral follicles. nih.gov

In male rats, perinatal exposure to DINP has been associated with reduced sperm motility. epa.govnih.gov Conversely, two-generation reproductive toxicity studies in rats found no changes in mating, male or female fertility, or fecundity. nih.gov

Research involving non-human primates has been more limited. A 14-day study in young adult male cynomolgus monkeys found that DINP administration did not result in treatment-related histopathological effects in the testes. researchgate.netepa.gov There were also no significant changes in testes weights in this primate model. researchgate.netepa.gov

Table 2: Selected Reproductive Endpoints in Animal Models Exposed to DINP

| Species | Endpoint | Finding |

|---|---|---|

| Mouse (female) | Gestational Index & Birth Rate | Significantly reduced with long-term dietary exposure. nih.gov |

| Mouse (female) | Estrous Cyclicity | No significant effect on the duration of cycle phases. nih.gov |

| Mouse (female) | Ovarian Follicle Dynamics | Increased primordial follicles; decreased preantral/antral follicles. nih.gov |

| Rat (male) | Sperm Motility | Reduced following perinatal exposure. epa.govnih.gov |

| Rat (male/female) | Fertility & Fecundity | No changes observed in a two-generation study. nih.gov |

Assessment of Developmental Abnormalities in Offspring

Perinatal exposure to DINP in rodent models has been linked to developmental alterations characteristic of anti-androgenic effects. In male rat offspring, observed outcomes include an increased incidence of retained nipples/areolae and a reduction in the anogenital distance (AGD). epa.govnih.govnih.gov The reduction in AGD is a key marker in what is often termed "phthalate syndrome." nih.gov While some studies report a reduction in AGD at early postnatal stages, the effect may not persist into adulthood. nih.gov

In fetal rats, histopathological effects typical of phthalates have been observed in the testes following in-utero exposure. epa.govnih.gov These include an increase in Leydig cell aggregation and the presence of multinucleated gonocytes. nih.gov

Studies in non-rodent models, such as zebrafish, show that long-term parental exposure to DINP can affect offspring development. Observed effects include a reduced embryo hatching rate and abnormal craniofacial cartilage development in the embryos. researchgate.net There is currently a lack of data on developmental abnormalities in primate offspring following controlled DINP exposure.

Systemic Organ Toxicity in Animal Models (Excluding Human Clinical Data)

Hepatic Responses and Enzyme Induction

In rodent models, the liver is a primary target organ for DINP. Studies in rats have shown that DINP administration leads to elevated liver weights. nih.gov This effect is consistent with the known role of DINP as a peroxisome proliferator in rodents. oup.com Peroxisome proliferators can induce the proliferation of peroxisomes in liver cells and the induction of enzymes involved in fatty acid metabolism. oup.com

The mechanism of action is believed to involve the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. nih.govoup.com Perinatal exposure to DINP in mice has been associated with both short- and long-term activation of PPAR target genes. oup.com This leads to alterations in hepatic metabolic pathways, such as acetyl-CoA metabolism, manifesting as changes in fatty acid production and oxidation at different life stages. oup.com Studies have also suggested that oxidative stress may be involved in the hepatic toxicity associated with DINP exposure in mice. epa.gov

In contrast to findings in rodents, studies in non-human primates suggest a significant species difference in hepatic response. In a study where young adult male cynomolgus monkeys were administered DINP for 14 days, there were no effects on liver weights and no histopathological evidence of liver toxicity. researchgate.netepa.gov Furthermore, there were no changes in hepatic markers for peroxisomal proliferation, such as peroxisomal beta-oxidation (PBOX), or in replicative DNA synthesis. researchgate.netepa.gov These findings indicate that rodents may not be suitable models for predicting the hepatic effects of DINP in primates. epa.gov

Renal Alterations and Associated Biochemical Markers

Studies on the toxicological effects of Diisononyl Phthalate (DINP) have indicated its potential to induce renal alterations in animal models. In rodent studies, exposure to DINP has been associated with increased kidney weights. epa.gov Such changes are often indicative of organ-level stress and potential toxicity.

One study investigating the effects of DINP exposure in mice reported that it may lead to oxidative damage and lipidomic disruptions in the kidney. acs.org Another study in rats found that while DINP did not cause testicular toxicity, it did lead to elevated kidney weights, which was considered consistent with findings from other studies showing peroxisomal proliferation at similar exposure levels. epa.gov These findings suggest that the kidneys are a target organ for DINP toxicity. In studies on female mice, DiNP has been shown to be toxic to the kidneys, among other organs. nih.gov

Endocrine Disrupting Properties in Wildlife and Model Organisms

Diisononyl phthalate (DINP) is recognized as an endocrine-disrupting chemical (EDC), capable of interfering with the hormone systems of wildlife and other organisms. nih.govnih.govsvdcdn.com EDCs can exert their effects by mimicking natural hormones, blocking hormone receptors, or altering the production and regulation of hormones. nih.govnih.gov Phthalates, as a class of chemicals, are known to have endocrine-disrupting capabilities. nih.govsvdcdn.com

Recent research has demonstrated the endocrine-disrupting activity of DINP on aquatic species at environmentally relevant concentrations. acs.org These chemicals can have adverse effects on reproduction in various wildlife species. svdcdn.com

Evaluation of Hormonal Pathway Perturbations

DINP exposure has been shown to perturb hormonal pathways in various animal models. In female mice, long-term exposure to DINP altered the expression of pituitary gonadotropin subunit genes and a transcription factor that regulates their synthesis. nih.gov Specifically, it increased follicle-stimulating hormone (FSH) levels and decreased luteinizing hormone (LH) levels. nih.gov This suggests that DINP can alter the hypothalamic-pituitary-gonadal (HPG) axis at multiple levels. nih.gov

In zebrafish, DINP has been shown to alter the gonadal endocannabinoid system. nih.gov Furthermore, studies in female mice revealed that subacute exposure to DINP can decrease estradiol (B170435) levels in the colon. nih.gov This is significant as the gut is a major endocrine organ. nih.gov While some studies have concluded that DINP does not meet the criteria to be classified as an endocrine disruptor for estrogen or androgen pathways based on a lack of adverse apical outcomes, others have shown clear effects on hormonal signaling. nih.gov For instance, DINP exposure in rats has been linked to increased expression of TNF-α, which can have downstream effects on hormonal regulation. frontiersin.org

Interactive Table: Effects of DINP on Hormonal Pathways

Effects on Gonadal Development and Function in Animals

DINP exposure has been demonstrated to have detrimental effects on gonadal development and function in various animal models. In female animals, exposure to DINP appears to induce negative effects on ovarian function and fertility. nih.gov Studies in female mice have shown that long-term exposure to DINP alters follicle growth dynamics in the ovary, leading to an increase in the percentage of primordial follicles and a decrease in the percentages of preantral and antral follicles. nih.gov Short-term exposure in mice has also been shown to disrupt estrous cyclicity and increase pregnancy loss. nih.gov

In male animals, DINP exposure has disruptive effects on male reproduction and fertility. nih.gov Prenatal exposure to a phthalate mixture including DINP in mice resulted in decreased gonadal weight and disrupted spermatogenesis in male offspring. nih.gov However, some studies have reported no changes in testis volumes at high exposure concentrations. nih.gov In a two-generation study in rats, DINP did not cause testicular effects in parental or offspring males. epa.gov

In aquatic species like zebrafish, DINP has been shown to alter oocyte growth and maturation and induce apoptotic processes in the ovary. nih.govfrontiersin.org

Interactive Table: Effects of DINP on Gonadal Development and Function

Genotoxicity and Mutagenicity in Non-Human Cellular and Organismal Systems

The genotoxic and mutagenic potential of DINP has been investigated in various non-human systems, with conflicting results.

In Vitro Bacterial and Mammalian Gene Mutation Assays

Several studies have evaluated the mutagenicity of DINP in bacterial and mammalian cell line assays. The majority of these studies have reported negative results. For instance, DINP was found to be non-mutagenic in Salmonella typhimurium tester strains in some studies. indexcopernicus.comresearchgate.net The SOS/umuC assay on Salmonella typhimurium TA1535 [pSK1002] also showed no mutagenic activity for DINP without metabolic activation. researchgate.net

In mammalian cell lines, such as Chinese Hamster Ovary (CHO-K1) cells, DINP showed negative results in a comet assay for genotoxicity. indexcopernicus.com The hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene mutation assay, a common test for gene mutations in mammalian cells, has also been used to evaluate phthalates. nih.govspringernature.comresearchgate.net While some phthalates have shown mutagenic activity in bacterial assays, DINP has generally tested negative. nih.gov

In Vivo Chromosomal Aberration Studies in Rodents

In vivo studies in rodents have also been conducted to assess the potential of DINP to cause chromosomal damage. A mouse micronucleus test, which detects chromosomal damage or damage to the mitotic apparatus, yielded negative results for DINP. researchgate.net This suggests that, under the conditions of this study, DINP did not induce chromosomal aberrations in the bone marrow cells of mice.

However, it is important to note that some in vivo studies on other organisms have shown evidence of genotoxicity. For example, in the fish species Oreochromis mossambicus, exposure to DINP was shown to cause the formation of micronuclei and other nuclear abnormalities in erythrocytes, indicating genotoxic effects. indexcopernicus.com

Interactive Table: Genotoxicity and Mutagenicity of DINP

Cumulative and Mixture Effects of Phthalates in Ecological Systems

In natural environments, organisms are rarely exposed to a single chemical substance. Instead, they are typically exposed to complex mixtures of contaminants. Phthalates, including this compound (also known as Diisononyl Phthalate or DINP), are frequently found together in various environmental compartments due to their widespread use in a multitude of consumer and industrial products. Understanding the cumulative and mixture effects of these compounds is therefore crucial for a realistic ecotoxicological risk assessment. The combined action of different phthalates can lead to additive or synergistic effects, where the total toxicity is greater than what would be predicted from the individual toxicities of the compounds.

Co-occurrence with Other Phthalate Esters

This compound (DINP) is often detected in the environment alongside other phthalate esters, a consequence of their concurrent use as plasticizers and their subsequent release into ecosystems. Monitoring studies across various environmental media, such as water, sediment, and soil, have consistently revealed the presence of DINP in combination with other phthalates, particularly Di(2-ethylhexyl) phthalate (DEHP) and Di-n-butyl phthalate (DBP).

A study conducted in the U-Tapao Canal in Southern Thailand provides a clear example of this co-occurrence. nerc.ac.uk Analysis of surface water samples showed the presence of DEHP, DINP, and DBP. nerc.ac.uk DEHP was the most abundant, constituting 44% of the total measured phthalates, followed by DINP (28.5%) and DBP (27.8%). nerc.ac.uk The mean concentrations were 2.51 µg/L for DEHP, 2.12 µg/L for DINP, and 1.87 µg/L for DBP. nerc.ac.uk Similarly, in the sediments of the same canal, these three phthalates were also the only ones detected out of six targeted for analysis. nih.gov The total concentration of these congeners in sediment ranged from 190 to 2010 ng/g dry weight, with average concentrations of 484.24 ng/g for DEHP, 332.65 ng/g for DiNP, and 88.82 ng/g for DBP. nih.gov

In terrestrial ecosystems, the co-occurrence of these compounds is also evident. A study of UK soils from various land uses (woodlands, urban roadsides, urban parklands, and landfill-associated sites) detected several phthalates. nerc.ac.uk Di-n-butyl phthalate (DBP) and Di-iso-decyl phthalate (DIDP) were frequently detected, but Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP) were present at the highest concentrations, with mean values of 493 ng/g and 96.7 ng/g, respectively. nerc.ac.uk This highlights that even as the use of some phthalates like DEHP is restricted and replaced by others like DINP, complex mixtures persist in the environment. nerc.ac.uk

The following interactive table provides a summary of research findings on the co-occurrence of this compound with other phthalate esters in different environmental matrices.

| Environmental Matrix | Location | Co-occurring Phthalate Esters Detected | Concentration Ranges (ng/g dw for sediment/soil; µg/L for water) | Source |

|---|---|---|---|---|

| Surface Water | U-Tapao Canal, Thailand | DEHP, DiNP, DBP | DEHP: 1.28-5.28; DiNP: ND-3.44; DBP: ND-3.36 | nerc.ac.uk |

| Sediment | U-Tapao Canal, Thailand | DEHP, DiNP, DBP | DEHP: 190-890; DiNP: ND-840; DBP: ND-280 | nih.gov |

| Soil | United Kingdom (various land uses) | DEHP, DiNP, DnBP, DiDP, and others | Mean Concentrations: DEHP: 493; DiNP: 96.7 | nerc.ac.uk |

| River Sediments | Japan (various rivers and estuaries) | DEHP, DIBP, and others | High ecological risk of DEHP to algae and crustacean; moderate risk of DEHP and DIBP to fish | researchgate.net |

ND: Not Detected

Additive or Synergistic Ecological Impacts

The co-existence of multiple phthalates in the environment raises significant concerns about their combined toxicological effects on ecosystems. When organisms are exposed to a mixture of chemicals, the resulting effect can be additive, synergistic, or antagonistic. An additive effect implies that the combined effect is equal to the sum of the effects of the individual chemicals. A synergistic effect occurs when the combined effect is greater than the sum of the individual effects.

Research has shown that mixtures of phthalates, including DINP, can exert combined effects that are greater than those of the individual compounds alone. A study investigating the toxicity of a six-phthalate mixture (BBP, DBP, DEHP, DIDP, DINP, and DNOP) on zebrafish embryos found that the mixture had a higher toxicity than most of the individual phthalates. mdpi.comresearchgate.net The 72-hour lethal concentration 50 (LC50) for the mixture was 0.50 ppm, which was lower than the individual LC50 values for BBP (0.72 ppm) and DBP (0.63 ppm), and significantly lower than the highest soluble concentrations of DEHP, DIDP, and DINP, which did not cause 50% mortality on their own. mdpi.comresearchgate.net This suggests at least an additive, and potentially synergistic, effect on the developmental toxicity in this fish species.

Furthermore, the same study examined the estrogenic activity of these phthalates using a transgenic medaka model. While DINP on its own exhibited enhanced-estrogenic activity, the mixture of the six phthalates also showed significant enhanced-estrogenic activity. mdpi.comresearchgate.net This indicates that even at low concentrations, the combination of these phthalates can lead to endocrine-disrupting effects that might not be predicted from single-substance assessments. mdpi.com

Studies on the antiandrogenic activity of phthalate mixtures have also pointed towards combined effects. Research on binary and ternary mixtures of phthalates has shown that their combined activity often follows the concentration addition (CA) model, with a tendency towards synergism at high concentrations and antagonism at low concentrations. nih.gov This highlights the complexity of predicting mixture effects, as the nature of the interaction can be dose-dependent. There is evidence of additive effects from different phthalate esters, particularly for those with similar modes of action, such as anti-androgenic effects. turi.org For instance, a combination of DBP and DEHP was shown to significantly increase the incidence of hypospadias in male rats compared to the low incidence caused by DEHP alone, demonstrating a greater than additive effect. turi.org

The following interactive table summarizes key research findings on the additive and synergistic ecological impacts of phthalate mixtures containing this compound.

| Organism | Phthalate Mixture Composition | Observed Ecological Impact | Nature of Interaction | Source |

|---|---|---|---|---|

| Zebrafish (Danio rerio) embryos | BBP, DBP, DEHP, DIDP, DINP, DNOP | LC50 of mixture (0.50 ppm) was lower than individual LC50s of most components. | Additive/Synergistic | mdpi.comresearchgate.net |

| Transgenic Medaka (Oryzias melastigma) eleutheroembryos | BBP, DBP, DEHP, DIDP, DINP, DNOP | Mixture exhibited significant enhanced-estrogenic activity. | Additive/Synergistic | mdpi.comresearchgate.net |

| MDA-kb2 cells (in vitro) | Binary and ternary mixtures of BBP, DBP, DEP | Mixture activity followed concentration addition, with a tendency to synergism at high concentrations and antagonism at low concentrations. | Dose-dependent (Additive, Synergistic, Antagonistic) | nih.gov |

| Rats (in vivo) | DBP and DEHP | Significant increase in the incidence of hypospadias in the mixture group compared to individual exposures. | Greater than Additive | turi.org |

Advanced Analytical Methodologies for Isononyl Nonyl Phthalate Environmental and Biota Monitoring

Sample Preparation and Extraction Techniques for Complex Matrices

The initial and most critical stage in the analysis of DINP is its extraction from the sample matrix. The choice of technique is dictated by the matrix's complexity (e.g., water, soil, sediment, biological tissue) and the required detection limits. Common methods include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. mdpi.com

Liquid-liquid extraction is a conventional sample preparation technique based on the differential partitioning of analytes between two immiscible liquid phases. For DINP analysis, this typically involves an aqueous phase (the sample, often diluted) and a water-immiscible organic solvent.

The process involves vigorous mixing of the sample with an extraction solvent, such as a mixture of tert-butyl methyl ether and hexane, to transfer the lipophilic DINP from the aqueous or solid sample into the organic phase. researchgate.net Following phase separation, the organic layer containing the analyte is collected, concentrated, and prepared for chromatographic analysis. In some applications, particularly for fatty matrices like milk, a subsequent LLE step using acetonitrile (B52724) can be employed to separate the phthalates from the bulk of the lipids. researchgate.net While effective, LLE can be a time-consuming and labor-intensive process that consumes large volumes of organic solvents. gcms.cz

Solid-Phase Extraction is a more modern and efficient alternative to LLE that has become a cornerstone for the pre-concentration and cleanup of DINP from various environmental samples, including wastewater and biota. mdpi.comca.gov The technique utilizes a solid sorbent material packed into a cartridge or disk to selectively adsorb the analyte from a liquid sample.

The general SPE procedure involves four steps:

Conditioning: The sorbent is washed with a solvent to activate the functional groups.

Loading: The sample is passed through the sorbent, where DINP is retained.

Washing: The sorbent is rinsed with a specific solvent to remove interfering compounds.

Elution: A small volume of a strong organic solvent is used to desorb the retained DINP, providing a clean, concentrated extract for analysis.

For phthalate (B1215562) analysis in wastewater, universal polymeric reversed-phase sorbents are commonly used, with elution performed using ethyl acetate (B1210297). ca.gov In other applications, C18 (octadecyl silica) is a frequently used sorbent. thermofisher.com The choice of sorbent and elution solvents is critical for achieving high recovery and minimizing matrix effects. ca.govresearchgate.net

| Matrix | Sorbent Type | Elution Solvent(s) | Reference |

|---|---|---|---|

| Wastewater | Universal Polymeric Reversed-Phase | Ethyl Acetate | ca.gov |

| Wastewater / Surface Water | C18 | Ethyl Acetate, Dichloromethane | thermofisher.com |